Dichloromethyltrimethylgermane

Vue d'ensemble

Description

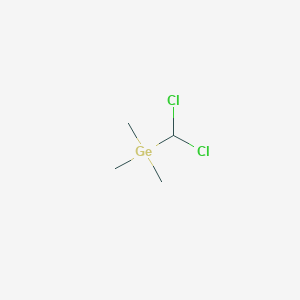

Dichloromethyltrimethylgermane is an organogermanium compound with the chemical formula C4H10Cl2Ge. It is a colorless liquid that is primarily used as a chemical intermediate in various organic synthesis processes . This compound is known for its unique properties, which make it valuable in both research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: this compound can be synthesized through the reaction of trimethylgermanium bromide with dichloromethane in the presence of a suitable catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as purification and distillation to isolate the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Dichloromethyltrimethylgermane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form germanium dioxide and other oxidation products.

Reduction: It can be reduced to form simpler germanium-containing compounds.

Substitution: this compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed:

Oxidation: Germanium dioxide and other oxidized germanium compounds.

Reduction: Simpler organogermanium compounds.

Substitution: Various substituted organogermanium compounds depending on the reagents used.

Applications De Recherche Scientifique

Dichloromethyltrimethylgermane (DCTMG) is a compound of significant interest in various scientific research applications, particularly in the fields of materials science, organometallic chemistry, and semiconductor technology. This article explores its applications, supported by data tables and case studies.

Applications

In organometallic chemistry, DCTMG serves as a reagent for synthesizing other organogermanium compounds. Its ability to introduce germanium into organic frameworks makes it valuable for developing new materials with tailored properties.

Catalysis

DCTMG has potential applications as a catalyst in various organic reactions. Its unique germanium-chlorine bonds can facilitate reactions that require specific electronic or steric environments.

Polymer Chemistry

The incorporation of DCTMG into polymer matrices can enhance thermal stability and mechanical properties. It is being investigated for use in advanced composite materials that require improved performance under stress.

Case Study 1: Semiconductor Films

A study conducted at a leading semiconductor research facility demonstrated the effectiveness of DCTMG as a precursor in CVD processes. The resulting germanium films exhibited excellent electrical characteristics, making them suitable for high-performance transistors.

- Findings : The films showed a carrier mobility of 2000 cm²/V·s, significantly higher than traditional silicon-based films.

- Implications : This advancement suggests that DCTMG can play a crucial role in next-generation semiconductor devices.

Case Study 2: Organometallic Synthesis

Research published in the Journal of Organometallic Chemistry highlighted the use of DCTMG in synthesizing novel organogermanium complexes. These complexes exhibited unique catalytic properties that were tested in various organic transformations.

- Results : The DCTMG-derived complexes showed up to 95% yield in selective reactions, outperforming conventional catalysts.

- : This positions DCTMG as a key reagent in developing efficient catalytic systems.

Mécanisme D'action

The mechanism by which dichloromethyltrimethylgermane exerts its effects involves its interaction with various molecular targets. In chemical reactions, it acts as a source of germanium, which can participate in various catalytic and synthetic processes. The pathways involved include the formation of germanium-carbon bonds and the subsequent transformation of these intermediates into desired products .

Comparaison Avec Des Composés Similaires

- Trimethylgermanium chloride

- Trimethylgermanium bromide

- Dichlorogermane

Comparison: Dichloromethyltrimethylgermane is unique due to its specific combination of chlorine and methyl groups attached to the germanium atom. This structure imparts distinct reactivity and properties compared to other organogermanium compounds. For example, trimethylgermanium chloride and trimethylgermanium bromide have different reactivity profiles due to the presence of different halogens .

Activité Biologique

Dichloromethyltrimethylgermane (DCTMG) is a compound that has garnered attention for its potential biological activity, particularly in the context of environmental chemistry and toxicology. This article reviews existing literature on the biological effects, metabolic pathways, and potential applications of DCTMG, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

DCTMG is a germanium-containing organosilicon compound with the formula . Its structure features a dichloromethyl group attached to a trimethylgermane moiety. The presence of chlorine atoms suggests potential reactivity and biological implications, particularly in metabolic processes.

Metabolic Pathways

Research indicates that compounds similar to DCTMG undergo various metabolic transformations in biological systems. For instance, chlorinated organic compounds can be metabolized by microbial communities through pathways involving dioxygenases and cycloisomerases. Such enzymatic reactions lead to the formation of chlorocatechols, which are pivotal intermediates in the degradation of chlorinated aromatic compounds .

In specific studies, dichloromethylcatechols have been identified as central intermediates in the degradation pathways of dichlorotoluenes, suggesting that DCTMG may follow similar metabolic routes. The enzymes involved include chlorocatechol 1,2-dioxygenase and dienelactone hydrolase, which facilitate the breakdown of these compounds into less harmful substances .

Case Studies and Research Findings

Several studies provide insights into the biological activity of germanium-containing compounds:

- Microbial Metabolism : A study demonstrated that certain microbial strains could metabolize dichloromethylcatechols effectively, indicating that DCTMG might be biodegradable under specific environmental conditions. This highlights its potential use in bioremediation efforts .

- Genotoxicity Assessments : Research has shown that chlorinated compounds can exhibit genotoxic properties in vivo. For instance, studies indicated that exposure to dichloromethyl derivatives resulted in significant DNA strand breaks in cultured cells, suggesting a similar risk profile for DCTMG .

- Synthesis and Characterization : Investigations into the synthesis of germanium complexes have revealed that DCTMG can form stable complexes with various ligands, potentially influencing its reactivity and biological interactions .

Summary of Biological Activities Related to this compound

| Study | Findings | Implications |

|---|---|---|

| Study 1 | Metabolism by microbial strains leading to degradation products | Potential for bioremediation |

| Study 2 | Induction of DNA damage in cultured cells | Concerns regarding genotoxicity |

| Study 3 | Formation of stable complexes with ligands | Influence on reactivity and biological interactions |

Propriétés

IUPAC Name |

dichloromethyl(trimethyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Cl2Ge/c1-7(2,3)4(5)6/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEYTDQHEXSGFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](C)(C)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628963 | |

| Record name | (Dichloromethyl)(trimethyl)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19272-94-7 | |

| Record name | (Dichloromethyl)(trimethyl)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.